molecular formula C9H16O B13230320 4,7-Dimethyl-1-oxaspiro[2.5]octane

4,7-Dimethyl-1-oxaspiro[2.5]octane

Cat. No.: B13230320
M. Wt: 140.22 g/mol
InChI Key: PNFVXPCHJMFENK-UHFFFAOYSA-N
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Description

Contextualization within Spirocyclic Chemistry Research

Spirocyclic compounds are a prominent area of research due to their inherent three-dimensionality. This structural rigidity can be advantageous in fields like drug discovery, where a well-defined molecular shape can lead to more specific interactions with biological targets. The introduction of a spiro center increases the fraction of sp³-hybridized carbons, a characteristic often associated with improved physicochemical properties for drug candidates.

Significance of 4,7-Dimethyl-1-oxaspiro[2.5]octane and Related Structures in Contemporary Chemical and Biological Research

The significance of the oxaspiro[2.5]octane scaffold is highlighted by its exploration in medicinal chemistry. A patent application, for instance, has disclosed a series of oxaspiro[2.5]octane derivatives and their analogs for potential use in treating conditions such as overweight and obesity. wipo.int While this patent does not specifically name this compound, it underscores the therapeutic interest in this class of molecules.

The chemical reactivity of the epoxide ring in oxaspiro[2.5]octanes is a key feature, allowing for various chemical transformations. For example, yeast epoxide hydrolase has been used to perform enantioselective hydrolysis of 1-oxaspiro[2.5]octanes, demonstrating the potential for creating chiral building blocks for further synthesis. researchgate.net

Furthermore, the structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives has been performed using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Such studies are crucial for understanding the three-dimensional structure and preferred conformations of these molecules, which in turn influences their reactivity and biological activity. The substituents on the cyclohexane (B81311) ring, such as the methyl groups in this compound, are known to significantly affect the steric and electronic properties of the entire molecule. nih.gov

Current Academic Research Trajectories and Open Questions for Dimethyl-1-oxaspiro[2.5]octane

Current research in the broader area of spirocycles is focused on developing novel synthetic methodologies and exploring their applications in various fields, particularly in the design of new pharmaceuticals. For oxaspiro[2.5]octane derivatives, key research trajectories likely include:

Stereoselective Synthesis: Developing methods to control the stereochemistry of the spirocenter and the substituents on the cyclohexane ring is a significant challenge and an active area of research.

Biological Screening: Investigating the biological activities of a wider range of oxaspiro[2.5]octane derivatives against various diseases remains a promising avenue. The potential anti-obesity properties mentioned in patent literature could be a starting point for more in-depth studies. wipo.int

Reaction Development: Exploring the synthetic utility of the epoxide ring in these spirocycles to create more complex molecular architectures is another area of interest.

Regarding this compound specifically, several open questions remain due to the limited available data:

What are the precise stereochemical and conformational properties of the different possible isomers of this compound?

What are the detailed synthetic routes to access this specific compound in high purity and yield?

Does this compound exhibit any significant biological activity, for instance, in the context of metabolic disorders as suggested by related structures?

Further academic investigation is required to fully elucidate the chemical and biological profile of this particular dimethyl derivative and to realize its potential within the broader landscape of spirocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

4,7-dimethyl-1-oxaspiro[2.5]octane

InChI

InChI=1S/C9H16O/c1-7-3-4-8(2)9(5-7)6-10-9/h7-8H,3-6H2,1-2H3

InChI Key

PNFVXPCHJMFENK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2(C1)CO2)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4,7 Dimethyl 1 Oxaspiro 2.5 Octane and Analogs

Strategies for Constructing the 1-Oxaspiro[2.5]octane Scaffold

The formation of the 1-oxaspiro[2.5]octane ring system can be achieved through several synthetic routes, each offering distinct advantages in terms of starting material accessibility and reaction conditions.

Epoxidation Reactions in Spiro System Formation

A primary and straightforward method for the synthesis of 1-oxaspiro[2.5]octane derivatives is the epoxidation of an exocyclic methylene (B1212753) group attached to a cyclohexane (B81311) ring. This transformation is typically accomplished using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent.

The synthesis of racemic 1-oxaspiro[2.5]octanes has been reported, and this method is applicable to the formation of substituted analogs. researchgate.net For instance, the synthesis of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane is achieved through the epoxidation of the corresponding 1,2,2,4-tetramethyl-3-methylenecyclohexane. google.com This reaction highlights the utility of epoxidation in accessing polysubstituted oxaspiro[2.5]octane systems. The general approach involves the direct oxidation of the double bond to form the desired oxirane ring.

Corey-Chaykovsky Reaction Applications in Spiro[2.5]octane Synthesis

The Johnson-Corey-Chaykovsky reaction provides a powerful alternative to traditional epoxidation methods for the formation of oxiranes from ketones. wikipedia.orgorganic-chemistry.org This reaction involves the use of a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide, to transfer a methylene group to a carbonyl functionality. wikipedia.orgorganic-chemistry.orgresearchgate.net

A notable application of this methodology is the synthesis of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane from 2,2,3,6-tetramethyl-1-cyclohexanone. google.com The reaction proceeds by the nucleophilic attack of the sulfur ylide on the carbonyl carbon, followed by an intramolecular displacement of the dimethyl sulfide (B99878) or dimethyl sulfoxide (B87167) leaving group to form the epoxide ring. wikipedia.org The choice of sulfur ylide can influence the reaction, with dimethylsulfonium methylide often being more reactive but less stable than its oxosulfonium counterpart. researchgate.net This method is particularly advantageous as it allows for the direct conversion of a ketone to the corresponding spiro-epoxide in a single step.

Starting MaterialReagentProductReference
2,2,3,6-tetramethyl-1-cyclohexanoneDimethylsulfonium methylide4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane google.com

Cyclization Approaches for Spiro[2.5]octane-Dione Systems

While not directly yielding 1-oxaspiro[2.5]octane, cyclization strategies are crucial for the synthesis of related spiro[2.5]octane-dione systems, which can serve as versatile intermediates. One such approach involves the cyclization of diethyl acetonedicarboxylate with suitable acrylates. researchgate.net This is followed by a decarboxylation step to afford the spiro[2.5]octane-5,7-dione skeleton. researchgate.net These dione (B5365651) systems provide a platform for further chemical modifications to potentially access a variety of substituted spirocyclic compounds.

Multi-Step Synthetic Routes to Oxaspiro[2.5]octane Derivatives

Complex oxaspiro[2.5]octane derivatives can be accessed through multi-step synthetic sequences. For example, a process for preparing 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane involves a two-step route starting from 2,2,3,6-tetramethyl-1-cyclohexanone. google.com The first step is a methylenation reaction, for instance using a Wittig reagent, to form 1,2,2,4-tetramethyl-3-methylenecyclohexane. This intermediate is then subjected to epoxidation to yield the final product. google.com

Multi-step syntheses are often employed for the construction of complex natural products and can be adapted for the synthesis of specific oxaspiro[2.5]octane targets. syrris.jprsc.org These routes allow for the precise installation of desired functional groups and stereocenters.

Stereoselective Synthetic Approaches for Dimethyl-1-oxaspiro[2.5]octane Derivatives

The synthesis of enantiomerically pure or enriched dimethyl-1-oxaspiro[2.5]octane derivatives is crucial for applications where stereochemistry plays a key role.

Asymmetric Synthesis Methodologies

Asymmetric synthesis of chiral 1-oxaspiro[2.5]octane derivatives can be approached through various strategies, including the use of chiral catalysts or auxiliaries.

A significant advancement in this area is the kinetic resolution of racemic methyl-substituted 1-oxaspiro[2.5]octanes using yeast epoxide hydrolase (YEH) from Rhodotorula glutinis. nih.govwur.nl This enzymatic approach has shown high enantioselectivity for certain isomers. For instance, the kinetic resolution of 4-methyl-1-oxaspiro[2.5]octane epimers was found to be highly efficient, with an enantiomeric ratio (E) greater than 100. nih.govwur.nl The study revealed that the enzyme preferentially hydrolyzes the O-axial epoxides over the O-equatorial counterparts. nih.govwur.nl The position of the methyl substituents on the cyclohexane ring also significantly influences the substrate specificity and stereoselectivity of the enzymatic resolution. nih.govwur.nl

SubstrateEnzymeOutcomeEnantiomeric Ratio (E)Reference
(±)-4-methyl-1-oxaspiro[2.5]octaneYeast Epoxide Hydrolase (YEH)Kinetic Resolution> 100 nih.govwur.nl

Furthermore, the Corey-Chaykovsky reaction can be rendered enantioselective by employing chiral sulfur ylides. organic-chemistry.org This allows for the direct formation of chiral epoxides from prochiral ketones. While specific examples for 4,7-dimethyl-1-oxaspiro[2.5]octane are not detailed in the provided results, the general principle offers a viable route for its asymmetric synthesis.

Diastereoselective Epoxidation in Oxaspiro[2.5]octane Synthesis

The synthesis of oxaspiro[2.5]octane derivatives, a key structural motif in numerous biologically active compounds, often relies on stereocontrolled reactions. The stereochemistry of these spiroepoxides is critical, as the biological activity is predominantly associated with the O-axial C3 epimers.

A significant method for achieving stereoselectivity is through diastereoselective epoxidation. For instance, the Darzens reaction, which involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base, can be rendered enantioselective. The use of a hydrogen bonding ligand during the initial aldol (B89426) reaction, followed by cyclization, can produce spiro-epoxyoxindoles with high enantioselectivity. rsc.org However, substitutions on the aryl group of the acyl bromides or the fused oxindole (B195798) ring have been observed to decrease the enantiomeric excess. rsc.org

Furthermore, the influence of existing stereocenters on the diastereoselectivity of subsequent reactions is a key consideration. In the synthesis of oxa-spirocycles via iodocyclization, the presence of a fluorine atom has been shown to affect the diastereoselectivity of the reaction. rsc.org The stereochemical outcome is also highly dependent on the substitution pattern on the cyclohexane ring. nih.gov

The enzymatic processing of these compounds further underscores the importance of stereochemistry. Yeast epoxide hydrolase (YEH) from Rhodotorula glutinis has demonstrated a clear stereochemical preference, hydrolyzing O-axial C3 epimers of various 1-oxaspiro[2.5]octanes at a faster rate than the corresponding O-equatorial C3 epimers. nih.gov This enzymatic preference highlights a natural mechanism for the detoxification of spiroepoxides and reinforces the significance of controlling stereochemistry during synthesis. nih.gov

Derivatization and Functional Group Interconversions on the Oxaspiro[2.5]octane Core

The oxidation of esters within a spirocyclic framework can be achieved through various methods, leading to a range of functionalized products. These reactions can occur under different conditions, including autoxidation in the presence of a catalyst, enzymatic oxidation, and photochemical oxidation. numberanalytics.com The mechanism of ester oxidation typically proceeds through the formation of a radical intermediate, which then reacts with oxygen to form a peroxyl radical and subsequently a hydroperoxide. numberanalytics.com

A notable example of oxidation in a related system involves the use of chromium(VI) agents on 3,4-unsaturated ketones. This reaction leads to an enedione through hydrogen abstraction at the doubly activated C-2 position and subsequent oxidation at C-4. wordalchemytranslation.com This process is driven by the lability of the C-2 hydrogen and the formation of a conjugated system. wordalchemytranslation.com

Electrochemical methods also offer a pathway for the oxidation of related cyclic compounds. For instance, cyclic voltammetry experiments have demonstrated that chloride anions can be oxidized at an anode to generate a chlorine radical, which can then participate in further reactions. acs.org Additionally, N-heterocyclic carbenes can catalyze the oxidation of unactivated aldehydes to esters in the presence of manganese(IV) oxide under mild conditions. organic-chemistry.org This method is compatible with a broad range of alcohols and aldehydes and proceeds through a transient activated alcohol generated in situ. organic-chemistry.org

The reduction of spirocyclic esters is a valuable transformation for introducing new functional groups. The choice of reducing agent is crucial for achieving the desired outcome. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce esters to a pair of alcohols. libretexts.org The primary alcohol is derived from the acyl portion of the ester, while the other alcohol comes from the alkoxy group. libretexts.org

In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters but can selectively reduce aldehydes and ketones in the presence of an ester. libretexts.org For the conversion of an ester to an aldehyde, a less reactive reducing agent such as diisobutylaluminum hydride (DIBALH) is employed, typically at low temperatures like -78 °C to isolate the aldehyde intermediate. libretexts.orgyoutube.com

A study on the derivatization of a spirocyclobutyl lactone demonstrated the chemoselectivity of different reducing agents. Treatment with a borane-tetrahydrofuran (B86392) complex (BH₃·THF) resulted in the reduction of the amide, ester, and carbonyl groups. acs.org Conversely, using sodium borohydride (NaBH₄) selectively reduced only the carbonyl group, leaving the ester and amide functionalities intact. acs.org

Table 1: Reduction of a Spirocyclic Compound with Various Reducing Agents acs.org

Starting MaterialReducing AgentProduct(s)Yield
Spirocyclobutyl lactam-lactone (4a)BH₃·THFSpiro-pyrrolidine (7)87%
Spirocyclobutyl lactam-lactone (4a)NaBH₄Alcohol (8)71%

Data sourced from ACS Publications.

The oxaspiro[2.5]octane core can undergo nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. The epoxide ring is susceptible to ring-opening upon attack by a nucleophile. For example, the reaction of 1-oxaspiro[2.5]octane with sodium methoxide (B1231860) (CH₃ONa) in methanol (B129727) (CH₃OH) results in the nucleophilic opening of the epoxide. chegg.com

In more complex systems, a common strategy involves the initial introduction of a good leaving group, such as iodide, which can then be displaced by a nucleophile. A general approach to the synthesis of oxa-spirocycles utilizes iodocyclization. rsc.org The resulting iodo-substituted oxa-spirocycles are versatile intermediates. For instance, reaction of an iodinated oxa-spirocycle with potassium cyanide in dimethylsulfoxide can introduce a nitrile group, which can be further transformed, for example, by reduction to an amine. rsc.org

Table 2: Nucleophilic Substitution on an Iodinated Oxa-spirocycle rsc.org

Starting MaterialReagentsProductYield
Iodide (6a)KCN, DMSO; then RANEY® nickel alloyAmine (6h)78%

Data sourced from Royal Society of Chemistry Publishing.

Rearrangement reactions represent a broad class of intramolecular transformations that involve a change in the connectivity of atoms. wikipedia.org Several classic rearrangement reactions could potentially be applied to functionalized oxaspiro systems. These include the Pinacol rearrangement of 1,2-diols to ketones, the Baeyer-Villager rearrangement, and the Beckmann rearrangement of oximes to amides. libretexts.orgck12.orgorganic-chemistry.org

A relevant example is the oxidative rearrangement of allylic alcohols to α,β-unsaturated ketones, which can be achieved using chromate (B82759) reagents. wordalchemytranslation.com This reaction is believed to proceed through a 3,3-sigmatropic mechanism, as evidenced by the lack of cyclization products when an allylsilane moiety is present, which would be expected to trap a discrete carbocation intermediate. wordalchemytranslation.com

The Payne rearrangement, which involves the base-catalyzed isomerization of 2,3-epoxy alcohols, is another relevant transformation. libretexts.org This rearrangement could be envisioned as a method to alter the stereochemistry or connectivity within a functionalized oxaspiro[2.5]octane derivative. The Favorskii rearrangement, which converts α-halo ketones to carboxylic acid derivatives, also presents a potential pathway for skeletal reorganization in suitably substituted oxaspiro systems. libretexts.org

Structural Elucidation and Conformational Analysis of Dimethyl 1 Oxaspiro 2.5 Octane Systems

Advanced Spectroscopic Characterization

The precise structure and stereochemistry of 4,7-Dimethyl-1-oxaspiro[2.5]octane would be determined using a combination of advanced spectroscopic techniques.

Application of Nuclear Magnetic Resonance (NMR) for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. A structural and conformational analysis of related 1-oxaspiro[2.5]octane derivatives has demonstrated the power of ¹H and ¹³C NMR spectroscopy in this regard. nih.gov

The relative configuration and preferred conformations of these molecules can be determined by a thorough analysis of homonuclear coupling constants and the chemical shifts of protons and carbon atoms within the aliphatic rings. nih.gov These NMR parameters are highly sensitive to the steric and electronic effects of substituents, such as the methyl groups in the 4 and 7 positions. nih.gov Furthermore, the anisotropic effects of the three-membered oxirane ring significantly influence the chemical shifts of nearby atoms, providing crucial information for stereochemical assignment. nih.gov

For this compound, specific NMR data is not publicly available. However, a hypothetical analysis would involve:

¹H NMR: Determining the chemical shifts and coupling constants of the methyl protons and the protons on the cyclohexane (B81311) and oxirane rings to establish their relative positions and stereochemistry.

¹³C NMR: Assigning the chemical shifts of all nine carbon atoms, with the positions of the methyl-substituted carbons and the spiro-carbon being of particular interest.

2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY): These experiments would be essential to unambiguously connect protons and carbons, and to determine through-space proximities, which would ultimately confirm the constitution and relative stereochemistry of the molecule.

Mass Spectrometry Techniques in Complex Oxaspiro Compound Identification

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For this compound, the molecular formula is C₉H₁₆O, corresponding to a molecular weight of 140.22 g/mol .

While a specific mass spectrum for this compound is not published, data for the isomeric 4,4-Dimethyl-1-oxaspiro[2.5]octane is available and provides insight into the expected fragmentation patterns. uni.lu High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation of the molecular ion in the mass spectrometer would likely involve cleavage of the cyclohexane and/or oxirane rings. Common fragmentation pathways for cyclic compounds can provide clues about the substitution pattern.

Predicted Collision Cross Section (CCS) Data for an Isomeric Compound

The following table shows predicted CCS values for adducts of the isomeric 4,4-Dimethyl-1-oxaspiro[2.5]octane, which gives an indication of the ion's shape in the gas phase. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺141.12740131.9
[M+Na]⁺163.10934140.4
[M-H]⁻139.11284139.3
[M+NH₄]⁺158.15394151.5
[M+K]⁺179.08328142.0
[M+H-H₂O]⁺123.11738127.4
[M+HCOO]⁻185.11832150.9
[M+CH₃COO]⁻199.13397176.3
[M+Na-2H]⁻161.09479141.0
[M]⁺140.11957132.4
[M]⁻140.12067132.4

Data for 4,4-Dimethyl-1-oxaspiro[2.5]octane, an isomer of the target compound. uni.lu

Microwave Spectroscopy for Gas-Phase Molecular Structure and Rotational Analysis

Microwave spectroscopy is a high-resolution technique used to determine the precise gas-phase molecular structure, including bond lengths, bond angles, and rotational constants. There are no specific microwave spectroscopy studies available for this compound. However, research on other spiro compounds, such as spiropyran and spirooxazine molecules, has utilized time-resolved mass spectrometry and photoelectron spectroscopy to investigate their gas-phase dynamics, demonstrating the applicability of such techniques to this class of molecules. nih.gov A study on the parent 1-Oxaspiro[2.5]octane lists that data on its rotational-vibration spectrum and equilibrium structure are available, indicating that such analyses are feasible for this ring system. nih.gov

Stereochemical Investigations of Dimethyl-1-oxaspiro[2.5]octanes

The stereochemistry of this compound is complex due to the presence of multiple stereocenters.

Determination of Absolute Configurations

The determination of the absolute configuration of the stereoisomers of this compound would require either the use of chiral derivatizing agents followed by NMR analysis, X-ray crystallography of a single enantiomer, or comparison of experimental and calculated chiroptical data (e.g., electronic circular dichroism).

A study on the kinetic resolution of various methyl-substituted 1-oxaspiro[2.5]octanes by the yeast epoxide hydrolase (YEH) from Rhodotorula glutinis highlights a method for separating enantiomers, which is a prerequisite for determining absolute configuration. nih.govwur.nl This enzymatic hydrolysis shows stereopreference, for instance, O-axial epoxides are hydrolyzed faster than their O-equatorial counterparts. nih.govwur.nl

Analysis of Stereoisomerism in Synthesis

The synthesis of this compound would likely lead to a mixture of stereoisomers. The analysis of this mixture would be crucial to understand the stereoselectivity of the synthetic route. The synthesis of spiro-epoxides can be achieved, for example, by the reaction of a suitable methyl-substituted methylenecyclohexane (B74748) with an epoxidizing agent, or through the reaction of a methyl-substituted cyclohexanone (B45756) with a sulfur ylide. rsc.org

The stereochemical outcome of such reactions is often influenced by the directing effects of existing substituents on the ring. For instance, in the epoxidation of an olefin, the oxidizing agent may preferentially attack from the less sterically hindered face. A study on the structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives noted that the preferred orientation of exocyclic substituents directed the oxidative attack. nih.gov

The separation and characterization of the resulting diastereomers and enantiomers would typically be achieved by chromatographic techniques (e.g., chiral HPLC) and the spectroscopic methods described above.

Natural Occurrence and Isolation Studies of 4 Isopropenyl 4,7 Dimethyl 1 Oxaspiro 2.5 Octane

Isolation from Marine Organisms

The marine environment, with its vast biodiversity, is a rich source of unique secondary metabolites. Soft corals, in particular, are known to produce a wide array of terpenoid compounds, many of which possess unprecedented molecular architectures.

The soft coral of the genus Sinularia is a well-documented source of diverse terpenoids. While specific studies detailing the isolation of 4-Isopropenyl-4,7-dimethyl-1-oxaspiro[2.5]octane from Sinularia polydactyla are not extensively available in the search results, the chemical literature frequently reports the presence of structurally related sesquiterpenoids and other novel spiro-compounds from this and other soft coral species. The isolation process for such compounds typically involves extraction of the coral tissue with organic solvents, followed by extensive chromatographic separation to purify individual constituents. The structure of these molecules is then elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biosynthetic Pathways (Theoretical and Experimental Investigations)

The precise biosynthetic pathway for 4-isopropenyl-4,7-dimethyl-1-oxaspiro[2.5]octane has not been experimentally elucidated. However, based on its chemical structure and co-occurrence with other terpenoids, a theoretical pathway can be proposed.

The formation of terpenoids in plants originates from two primary pathways: the mevalonic acid (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. These pathways produce the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). For sesquiterpenes (C15), the precursor is farnesyl diphosphate (FPP), formed by the condensation of two IPP molecules with one DMAPP molecule.

Given that the target molecule is a C12 compound, it is likely a degraded or rearranged sesquiterpenoid. A plausible precursor is a bisabolene-type sesquiterpene. The biosynthesis would likely proceed through the following key steps:

Formation of a Bisabolene (B7822174) Cation: FPP is cyclized by a terpene synthase (TPS), specifically a bisabolene synthase, to form a bisabolyl cation intermediate. This cation can then be deprotonated to yield various bisabolene isomers.

Epoxidation: A cytochrome P450 monooxygenase (CYP450) enzyme would then catalyze the epoxidation of a double bond within the bisabolene structure. The co-identification of cis-Z-α-Bisabolene epoxide in Cola pachycarpa strongly supports this step.

Rearrangement and Spirocyclization: The crucial step would involve an intramolecular rearrangement of the bisabolene epoxide. This enzymatic or potentially acid-catalyzed reaction would lead to the formation of the characteristic spiro[2.5]octane ring system. This type of rearrangement, where a P450 enzyme catalyzes an oxidative rearrangement to form a spiro-scaffold, has been observed in the biosynthesis of other complex plant alkaloids.

Degradation/Side Chain Cleavage: To arrive at the C12 structure from a C15 precursor, a loss of three carbon atoms is necessary. This could occur at various points in the pathway, possibly through oxidative cleavage of a side chain.

This proposed pathway highlights the central role of key enzyme families, particularly terpene synthases and cytochrome P450s, in generating the structural diversity of terpenoids found in nature.

Mechanistic Biological Activity and Molecular Interactions of Dimethyl 1 Oxaspiro 2.5 Octane Derivatives

Elucidation of Molecular Targets and Pathways

The biological activity of 4,7-Dimethyl-1-oxaspiro[2.5]octane derivatives is intrinsically linked to the high reactivity of the epoxide ring, a common electrophilic functional group in various biologically active molecules. This electrophilicity dictates its potential to interact with and modify a range of biological nucleophiles, leading to the modulation of cellular pathways.

Studies on Enzyme Modulation and Inhibition

The epoxide moiety is a well-known substrate for a class of enzymes known as Epoxide Hydrolases (EHs). These enzymes catalyze the hydrolysis of the oxirane ring to form the corresponding vicinal diol, a reaction that typically serves as a detoxification pathway. nih.gov The activity of EHs can be highly dependent on the stereochemistry and substitution pattern of the spiro-epoxide. For instance, studies on 4-methyl-1-oxaspiro[2.5]octane have shown that yeast epoxide hydrolase can hydrolyze different stereoisomers at vastly different rates, with a preference for O-axial over O-equatorial epimers. This highlights the critical role of the enzyme's active site architecture in recognizing and processing specific spiro-epoxide conformations.

Furthermore, enzymes like halohydrin dehalogenases (HHDHs) are known to catalyze the nucleophilic ring-opening of epoxides. researchgate.netresearchgate.net These biocatalysts can utilize various nucleophiles, significantly expanding the range of possible biotransformations. Research on HHDHs from different bacterial sources has demonstrated their ability to act on spiro-epoxides, with both activity and enantioselectivity being influenced by the specific enzyme and the structure of the spirocyclic substrate. researchgate.netresearchgate.net The methyl groups at the 4- and 7-positions of the title compound would sterically and electronically influence the binding and orientation within the active sites of such enzymes, thereby modulating the rate and regioselectivity of the enzymatic reaction.

Enzyme ClassAction on Spiro-Epoxide RingPotential Impact of Dimethyl Substitution
Epoxide Hydrolases (EHs) Catalyze hydrolytic ring-opening to form diols.The 4- and 7-methyl groups can influence the rate and stereoselectivity of hydrolysis by affecting the fit within the enzyme's active site.
Halohydrin Dehalogenases (HHDHs) Catalyze nucleophilic ring-opening with various nucleophiles (e.g., azide, cyanide).Steric hindrance from the methyl groups may affect substrate binding and the regioselectivity of the ring-opening reaction.
Glutathione (B108866) S-Transferases (GSTs) Catalyze the conjugation of glutathione to the epoxide.The substitution pattern would modulate the rate of this detoxification reaction.

Investigations into Receptor Binding and Ligand Interactions

While direct receptor binding studies on this compound are not extensively documented, the spirocyclic scaffold is present in numerous compounds known to interact with various receptors. For example, spirocyclic compounds have been designed as potent and selective ligands for muscarinic, opioid, and sigma receptors. nih.gov

The affinity and selectivity of these interactions are governed by the precise three-dimensional arrangement of pharmacophoric elements. In the case of this compound, the spiro center creates a rigid, well-defined orientation of the dimethyl-substituted cyclohexane (B81311) ring relative to the epoxide. This specific conformation could facilitate binding to receptor pockets that accommodate such a shape. For instance, studies on spiro[ benzopyran-1,1′-cyclohexanes] have shown that modifications on the cyclohexane ring and the nature of exocyclic amino substituents dramatically affect affinity for sigma receptors. nih.gov This suggests that the substitution pattern on the cyclohexane moiety of the oxaspiro[2.5]octane system is a critical determinant for potential receptor interactions.

Mechanisms of Covalent Adduct Formation with Biomolecules

The epoxide ring is a potent electrophile capable of reacting with nucleophilic functional groups present in biomolecules, such as the side chains of amino acid residues in proteins (e.g., cysteine, histidine, lysine) or nitrogenous bases in DNA. nih.gov This reaction, known as covalent adduct formation or alkylation, is a primary mechanism by which many epoxide-containing compounds exert their biological (and sometimes toxicological) effects.

The reaction proceeds via a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a stable covalent bond. The regioselectivity of this attack (i.e., which carbon is attacked) can be influenced by steric hindrance and electronic effects from the substituents on the cyclohexane ring. The methyl groups in this compound would likely direct nucleophilic attack to the less sterically hindered carbon of the epoxide. This covalent modification can alter the structure and function of the target protein, leading to enzyme inhibition, disruption of protein-protein interactions, or other downstream cellular consequences. This mechanism is analogous to the action of other biologically active electrophiles, such as the lipid peroxidation product 4-hydroxynonenal, which forms covalent adducts with proteins. nih.gov

Structure-Activity Relationship (SAR) Investigations

Analysis of the Influence of Spirocyclic Structure Modifications on Biological Activity

The biological activity of spirocyclic compounds is highly sensitive to modifications of their core structure. Structure-activity relationship (SAR) studies on related spiro systems provide valuable insights into how changes to the this compound framework could impact its molecular interactions.

A critical aspect is the conformation of the cyclohexane ring, which is locked by the spiro fusion. NMR studies on 1-oxaspiro[2.5]octane derivatives have shown that substituents on the six-membered ring have distinct steric and electronic effects that determine the preferred conformation. nih.gov The orientation of substituents can, in turn, direct the trajectory of an attacking species, influencing reactivity. nih.gov

In the context of this compound, the positions and stereochemistry of the two methyl groups are paramount. Their influence can be summarized as follows:

Steric Hindrance: The methyl groups can sterically block or facilitate access of enzymes or receptors to the epoxide ring or other parts of the molecule.

Lipophilicity: The addition of methyl groups increases the molecule's lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets, but may also increase metabolic liability or non-specific binding.

Studies on other spiro systems, such as spiro-oxindoles designed as p53-MDM2 interaction inhibitors, demonstrate that even small changes in substitution can lead to significant differences in biological activity. nih.gov

Computational and Theoretical Approaches to Mechanism of Action

In the absence of extensive experimental data, computational methods provide a powerful lens for predicting the physicochemical properties and potential biological interactions of this compound.

Molecular dynamics simulations and conformational analysis have been applied to methyl-substituted 1-oxaspiro[2.5]octanes to determine their complete conformational space. rsc.org Such studies have revealed that chair-like conformers are predominant, and that the pseudo-axial orientation of the epoxide oxygen is energetically favored. rsc.org These preferred conformations represent the most likely shapes the molecule will adopt when approaching a biological target.

Furthermore, predictive models for properties like lipophilicity (XLogP) and collision cross-section (CCS) can be calculated. For the closely related 4,4-dimethyl-1-oxaspiro[2.5]octane, a predicted XLogP value of 2.3 and various predicted CCS values for different adducts are available in public databases. uni.lu These values are crucial for developing quantitative structure-activity relationship (QSAR) models, which correlate structural features with biological activity. mdpi.com

Molecular docking simulations could also be employed to virtually screen this compound against the crystal structures of various enzymes (like epoxide hydrolases) or receptors. Such simulations would predict plausible binding modes and affinities, helping to prioritize experimental testing and providing a structural hypothesis for its mechanism of action.

Computational MethodApplication to this compoundInsights Gained
Conformational Analysis Determination of low-energy conformers of the molecule.Understanding the predominant three-dimensional shapes available for biological interactions. rsc.org
Molecular Docking Virtual screening against known protein structures.Prediction of potential binding targets and specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
QSAR Modeling Correlation of structural descriptors with biological activity across a series of analogues.Identifying key structural features that are critical for activity. mdpi.com
Property Prediction Calculation of physicochemical properties like LogP, polar surface area, and collision cross-section. uni.luEstimation of drug-likeness, membrane permeability, and pharmacokinetic properties.

Information regarding the mechanistic biological activity and molecular interactions of this compound and its derivatives is not available in the current body of scientific literature.

Extensive searches of chemical and biological databases, as well as scholarly publications, have yielded no specific data on the network pharmacology or molecular docking and dynamics simulations for this particular compound or its related derivatives. The available information is limited to basic chemical identifiers and properties.

Therefore, the detailed article on the "," as outlined in the user's request, cannot be generated at this time due to a lack of foundational research in this area. The specified sections on network pharmacology and ligand-target interactions remain unaddressed in published studies.

Further research and experimental investigation would be required to elucidate the biological activities and molecular behaviors of this compound and its derivatives. Without such studies, a scientifically accurate and informative article on this topic cannot be constructed.

Advanced Research Applications in Organic Synthesis and Medicinal Chemistry

Application as Chiral Building Blocks in Complex Organic Synthesis

The 1-oxaspiro[2.5]octane framework is a valuable chiral synthon in asymmetric synthesis. The presence of the strained three-membered epoxide ring allows for highly stereoselective and regioselective ring-opening reactions. When nucleophiles attack the epoxide, they can create up to two new stereocenters on the cyclohexane (B81311) core, making these compounds powerful tools for introducing complexity in a controlled manner.

For 4,7-Dimethyl-1-oxaspiro[2.5]octane, the methyl groups on the cyclohexane ring play a crucial role in directing the outcome of these reactions. They exert steric influence that can control the face of the epoxide that the nucleophile attacks (diastereoselectivity) and which of the two epoxide carbons is attacked (regioselectivity). This allows chemists to synthesize specific isomers of highly substituted cyclohexanes, which are common core structures in natural products. The ability to generate enantioenriched products from such building blocks is a cornerstone of modern synthetic chemistry.

The versatility of this building block is demonstrated by the variety of nucleophiles that can be employed in the ring-opening step, leading to a diverse array of functionalized products.

Nucleophile (Nu⁻)Reagent ExampleResulting Functional GroupPotential Application
Azide (N₃⁻)Sodium Azide (NaN₃)Azido-alcoholPrecursor to amino-alcohols
Cyanide (CN⁻)Potassium Cyanide (KCN)Cyano-alcoholChain extension, precursor to acids/amines
Alkoxide (RO⁻)Sodium Methoxide (B1231860) (NaOMe)Ether-alcoholSynthesis of complex ethers
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)Thioether-alcoholSynthesis of sulfur-containing molecules
Hydride (H⁻)Lithium Aluminum Hydride (LiAlH₄)DiolCreation of di-functional scaffolds

Utility as Precursors in the Synthesis of Pharmaceutically Relevant Scaffolds and Analogs

Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to enhance the three-dimensional character of drug candidates. bldpharm.com Molecules with a higher fraction of sp³-hybridized carbons, like those derived from spirocycles, often exhibit improved potency, selectivity, and pharmacokinetic properties compared to their flat, aromatic counterparts. bldpharm.com The this compound core is an excellent starting point for generating such scaffolds.

The ring-opening of the epoxide can introduce key functional groups necessary for biological activity. For instance, reaction with primary or secondary amines yields amino-alcohol derivatives. This 1,2-amino-alcohol motif is a privileged scaffold found in numerous biologically active compounds and approved drugs. Furthermore, the cyclohexane ring can be subsequently modified, allowing for the exploration of a wide range of chemical space around a rigid, well-defined core. The development of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists for the M4 muscarinic acetylcholine receptor highlights the pharmaceutical relevance of this specific spirocyclic system. nih.gov The strategic use of spirocycles allows for the precise positioning of substituents in three-dimensional space, which can lead to optimal interactions with biological targets. bldpharm.com

Development of Novel Synthetic Methodologies Utilizing Oxaspiro[2.5]octane Intermediates

The synthesis and application of 1-oxaspiro[2.5]octane derivatives have spurred the development of new synthetic methods. A primary route to these compounds involves the Corey-Chaykovsky reaction, where a substituted cyclohexanone (B45756) reacts with a sulfur ylide to form the spiro-epoxide. Advances in this area focus on improving the stereoselectivity of this transformation to yield enantiomerically pure spirocycles.

More recently, biocatalysis has emerged as a powerful tool. Halohydrin dehalogenases (HHDHs) are enzymes that can catalyze the ring-opening of epoxides with various nucleophiles, such as azide or cyanide. researchgate.net These enzymatic reactions often proceed with very high enantioselectivity, providing access to optically pure β-substituted alcohols that are difficult to obtain through traditional chemical methods. researchgate.net The application of HHDHs to substrates like this compound could provide a green and efficient route to valuable chiral intermediates for the pharmaceutical industry. researchgate.net

Comparative Studies with Similar Spiro Compounds

The chemical properties and synthetic utility of this compound are best understood in comparison to other spirocycles containing a three-membered ring, such as the analogous aza- and diazaspiro[2.5]octanes.

Reactivity and Nucleophilicity: The oxaspiro[2.5]octane (a spiro-epoxide) is highly susceptible to nucleophilic attack due to significant ring strain and the electronegativity of the oxygen atom. This reactivity is comparable to that of azaspiro[2.5]octanes (spiro-aziridines), though the latter can be modulated by the substituent on the nitrogen atom. Diazaspiro[2.5]octanes, containing a diaziridine ring, are generally less stable and their chemistry is less explored. In contrast, the parent carbocyclic spiro[2.5]octane (a spiro-cyclopropane) is significantly less reactive and requires harsher conditions or specific catalytic activation to undergo ring-opening.

Synthetic Outcomes: The key difference lies in the functionality introduced upon ring-opening. The epoxide yields a hydroxyl group, a versatile handle for further transformations like oxidation or etherification. The aziridine yields an amine, a key functional group for introducing basicity and forming amide or sulfonamide linkages, which are prevalent in pharmaceuticals. google.com

This comparative analysis allows chemists to choose the most appropriate spirocyclic building block based on the desired target molecule and synthetic strategy.

Spirocycle TypeRing HeteroatomsKey Functional Group after Ring-OpeningGeneral Reactivity
1-Oxaspiro[2.5]octaneOxygenHydroxyl (-OH)High
6-Azaspiro[2.5]octaneNitrogenAmine (-NHR)High (Modulatable)
Spiro[2.5]octaneNone (Carbon)N/A (alkyl chain)Low

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.